2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine
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Overview
Description
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity It features an oxaziridine ring, which is a three-membered heterocycle containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with phenylsulfonylamine in the presence of an oxidizing agent. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxaziridine ring.
Chemical Reactions Analysis
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding sulfonyl oxaziridines.
Reduction: Reduction reactions can lead to the cleavage of the oxaziridine ring, forming amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The ring strain and electrophilic nature of the oxaziridine make it reactive towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological assays to study its effects on different pathways and targets.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridine compounds such as:
3-(4-methylphenyl)-2-(phenylsulfonyl)Oxaziridine: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-nitrophenyl)-2-(phenylsulfonyl)Oxaziridine: Contains a nitro group, which can significantly alter its reactivity and applications.
3-(4-bromophenyl)-2-(phenylsulfonyl)Oxaziridine:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKTUVGILINFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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